[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(6-chloropyridazin-3-yl)methyl-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-4-1-7(12-13-9)5-14(6-10(15)16)8-2-3-8/h1,4,8H,2-3,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHDOHXBNQICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=NN=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192128 | |
| Record name | Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353963-10-6 | |
| Record name | Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353963-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic compound that belongs to the pyridazine family, characterized by its unique structural features and potential biological activities. The compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈ClN₃O₂
- CAS Number : 1353963-10-6
Structural Features
- Chloro Group : The presence of a chloro substituent at the 6-position of the pyridazine ring enhances its reactivity and biological interaction potential.
- Cyclopropyl Group : This feature may influence the compound's pharmacokinetics and binding affinity to biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The chloro and cyclopropyl groups are crucial for binding interactions that can lead to various pharmacological effects.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit significant antitumor properties. Research indicates that similar compounds can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth .
- Antimicrobial Activity : Pyridazine derivatives have been noted for their antimicrobial properties, potentially making this compound a candidate for further investigation in this area .
- Anti-inflammatory Effects : Some pyridazine compounds have demonstrated anti-inflammatory activity, which could be relevant for treating conditions characterized by chronic inflammation .
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of various pyridazine derivatives, revealing insights into how modifications in chemical structure can enhance or diminish biological efficacy. For instance, the introduction of different substituents has been shown to significantly impact the compound's ability to interact with target proteins .
Case Study 1: Antitumor Activity Assessment
A study conducted on a series of pyridazine derivatives, including those structurally similar to this compound, evaluated their effects on breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against MCF-7 and MDA-MB-231 cell lines, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation, a range of pyridazine derivatives were tested for their antimicrobial efficacy against various bacterial strains. Results showed promising activity, suggesting that compounds like this compound could be developed into effective antimicrobial agents .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone; growth regulator | Contains an acetic acid moiety |
| Pyridine derivatives | Antimicrobial, anticancer | Varies with substituents |
| This compound | Antitumor, antimicrobial | Unique chloro and cyclopropyl groups |
Scientific Research Applications
Medicinal Chemistry
-
Pharmaceutical Development :
- The compound serves as a building block in the synthesis of novel pharmaceutical agents. Its structural components allow for modifications that can enhance biological activity or specificity towards certain targets.
- Case studies indicate its potential as an antagonist or inhibitor in specific biochemical pathways, particularly those involving receptor interactions or enzyme inhibition.
-
Biological Studies :
- Research has focused on its interactions with biological targets, such as enzymes and receptors. For instance, studies have explored its effects on neurotransmitter systems, potentially contributing to treatments for neurological disorders.
- In vitro assays have demonstrated its efficacy in modulating biological responses, making it a candidate for further exploration in drug discovery.
Agricultural Applications
-
Pesticide Development :
- The compound has been investigated for its efficacy against agricultural pests. Patents have been filed for formulations that utilize [(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid as an active ingredient in controlling parasitic pests in crops.
- Its effectiveness and safety profile make it a candidate for developing environmentally friendly agrochemicals.
-
Herbicide Formulations :
- Studies suggest that modifications of this compound can lead to herbicidal properties, providing an avenue for developing new herbicides that target specific weed species without harming crops.
Chemical Properties and Reactions
The compound can undergo various chemical reactions, which are crucial for its application development:
- Oxidation : Can yield N-oxides, which may have different biological activities.
- Reduction : The chloro group can be reduced to other functional groups, altering the compound's properties and potential applications.
- Substitution Reactions : The chloro group can be replaced with other nucleophiles, creating derivatives with tailored functionalities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyridazine derivatives modified with amino-acetic acid groups. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Cyclopropylamino groups introduce rigidity, which may stabilize ligand-metal complexes but reduce solubility in aqueous systems compared to linear alkylamines .
Adsorption and Chelation Behavior: Acetic acid-modified compounds (e.g., ASBB in uranium sorption studies) demonstrate that carboxylate (-COO⁻) groups play a critical role in binding via monodentate or bidentate coordination . Pyridazine derivatives with -COOH groups show pH-dependent sorption efficiency, peaking near neutral pH (e.g., 97.8% U(VI) removal at pH 6.0 for ASBB) .
Thermodynamic and Kinetic Performance :
- Compounds with bulky substituents (e.g., cyclopropyl) exhibit slower adsorption kinetics but higher equilibrium capacities due to optimized pore structure and functional group density .
- Pseudo-second-order models better describe sorption kinetics for acetic acid-functionalized adsorbents, suggesting chemisorption dominance .
Reusability and Stability :
- Cyclopropane-containing analogs demonstrate superior reusability (>5 cycles) in desorption studies using HCl, attributed to stable ligand frameworks .
Q & A
Q. How to evaluate stability in aqueous solutions for formulation studies?
- Answer:
- pH stability: Incubate compound in buffers (pH 1–9) at 25°C. Monitor degradation via UV-Vis at λmax (~260 nm for pyridazine).
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity: Expose to UV (365 nm) and quantify photodegradation products via NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
